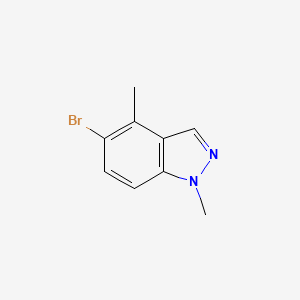

5-Bromo-1,4-dimethyl-1H-indazole

Description

The exact mass of the compound 5-Bromo-1,4-dimethyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1,4-dimethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,4-dimethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,4-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBOGWOQGQGGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657246 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-80-4 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-1,4-dimethyl-1H-indazole, identified by the CAS Number 1159511-80-4 , is a heterocyclic compound of significant interest in the field of drug discovery and development.[1][2][3] Its structure, featuring a bicyclic indazole core with bromine and methyl substitutions, presents a versatile scaffold for the synthesis of complex molecular architectures. The indazole moiety is a prevalent feature in many biologically active compounds, and its derivatives have shown promise in therapeutic areas such as oncology and neurology.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Bromo-1,4-dimethyl-1H-indazole, offering a technical resource for researchers engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known properties of 5-Bromo-1,4-dimethyl-1H-indazole. It is important to note that while some data is readily available, experimental values for properties such as melting and boiling points are not always published and may require experimental determination or computational prediction.

| Property | Value | Source |

| CAS Number | 1159511-80-4 | [1][2][3] |

| Molecular Formula | C9H9BrN2 | [1] |

| Molecular Weight | 225.09 g/mol | [5] |

| IUPAC Name | 5-bromo-1,4-dimethyl-1H-indazole | |

| Purity | Typically ≥97% | [2] |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for 5-Bromo-1,4-dimethyl-1H-indazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous indazole derivatives.[6][7] The proposed pathway involves a multi-step process commencing from a commercially available substituted aniline.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 5-Bromo-1,4-dimethyl-1H-indazole.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5-Bromo-1,4-dimethyl-1H-indazole | 1159511-80-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromo-1,5-dimethyl-1H-indazole | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Technical Dossier: 5-Bromo-1,4-dimethyl-1H-indazole

Molecular Weight & Synthetic Architecture

Executive Summary

5-Bromo-1,4-dimethyl-1H-indazole is a specialized heterocyclic building block used extensively in high-precision medicinal chemistry, particularly in the development of small-molecule kinase inhibitors and GPCR modulators. Its structural value lies in the C5-bromine handle , which enables regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the metabolically stable methyl groups at the N1 and C4 positions.

This guide provides a definitive technical analysis of its molecular weight, isotopic distribution, synthetic pathways, and analytical validation protocols.

Physicochemical Specifications

The molecular weight of 5-Bromo-1,4-dimethyl-1H-indazole is not a singular integer but a distribution defined by the natural abundance of bromine isotopes (

Table 1: Core Chemical Data

| Parameter | Value | Technical Note |

| IUPAC Name | 5-Bromo-1,4-dimethylindazole | - |

| CAS Number | 1159511-80-4 | Verified identifier for this specific isomer. |

| Molecular Formula | - | |

| Average Mol. Weight | 225.09 g/mol | Weighted average of all isotopes. |

| Monoisotopic Mass | 223.9949 Da | Calculated using |

| Isotopic Mass (M+2) | 225.9929 Da | Calculated using |

| Predicted LogP | ~3.2 | Lipophilic character due to Br and di-methyl substitution. |

Isotopic Distribution Analysis (Mass Spectrometry)

Due to the near 1:1 ratio of Bromine-79 and Bromine-81, the mass spectrum of this molecule will display a characteristic "doublet" pattern of equal intensity at m/z 224 and 226

Synthetic Architecture & Methodology

The synthesis of 5-Bromo-1,4-dimethyl-1H-indazole requires controlling regioselectivity at two critical junctures: the formation of the indazole core and the methylation of the nitrogen.

Strategic Route: N-Methylation of 5-Bromo-4-methylindazole

The most robust protocol involves the methylation of the commercially available or pre-synthesized 5-bromo-4-methyl-1H-indazole . This approach avoids the complex regioselectivity issues of brominating a pre-methylated core.

Experimental Protocol

Objective: Regioselective methylation at N1.

-

Reagents:

-

Substrate: 5-Bromo-4-methyl-1H-indazole (1.0 eq)

-

Electrophile: Methyl Iodide (

) or Dimethyl Sulfate (1.2 eq) -

Base: Cesium Carbonate (

) (2.0 eq) or Sodium Hydride ( -

Solvent: Anhydrous DMF or THF.

-

-

Procedure:

-

Step A (Deprotonation): Dissolve substrate in anhydrous DMF under

atmosphere. Cool to 0°C. Add base slowly. Stir for 30 min to ensure formation of the indazolyl anion. -

Step B (Alkylation): Add Methyl Iodide dropwise. The steric bulk of the methyl group at C4 provides a slight directing effect, but a mixture of N1 (Target) and N2 (Isomer) products is thermodynamically inevitable.

-

Step C (Workup): Quench with water, extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over

.[4]

-

-

Purification (Critical):

-

The N1 and N2 isomers have distinct polarities.

-

Flash Chromatography: Silica gel; Gradient 0-30% EtOAc in Hexanes.

-

Order of Elution: The N1-methyl isomer (Target) is typically less polar and elutes before the N2-methyl isomer due to the lone pair availability and dipole moment differences.

-

Synthetic Logic Diagram

The following diagram illustrates the reaction pathway and the separation logic required to isolate the correct isomer.

Caption: Separation logic for N-methylation of indazoles. The N1 isomer is the major product but requires chromatographic separation from the N2 byproduct.

Analytical Validation (Self-Validating Protocols)

To ensure the synthesized material is the correct 1,4-dimethyl isomer and not the 1,5 or 1,6 variants, researchers must rely on NMR coupling constants and NOE (Nuclear Overhauser Effect) studies.

Proton NMR ( -NMR) Signature[1][5][6]

-

Solvent:

or -

Key Signals:

-

~4.00 ppm (s, 3H):

-

~2.70 ppm (s, 3H):

-

~8.00 ppm (s, 1H):

-

Aromatic Region: Two doublets (or an AB system) for H-6 and H-7.

-

Diagnostic Check: If the C4-methyl was absent (i.e., if it were 5-bromo-1-methylindazole), you would see coupling patterns involving H-4. The absence of H-4 signal confirms substitution at that position.

-

-

~4.00 ppm (s, 3H):

NOESY (Nuclear Overhauser Effect Spectroscopy)

To definitively distinguish N1-Me from N2-Me:

-

N1-Methyl Isomer: Strong NOE correlation between the N-Methyl protons (~4.0 ppm) and the H-7 aromatic proton (or H-3 depending on conformation, but H-7 is proximal).

-

N2-Methyl Isomer: NOE correlation between N-Methyl and H-3 .

Applications in Drug Discovery

The 5-bromo-1,4-dimethyl-1H-indazole scaffold acts as a "privileged structure" in kinase inhibitor design.

-

Suzuki-Miyaura Coupling: The C5-Br bond is highly reactive toward aryl boronic acids using

or -

Selectivity: The C4-methyl group provides steric protection , often improving the selectivity of the final drug molecule by restricting rotation within the kinase ATP-binding pocket.

References

-

PubChem. (2025). 5-Bromo-1,4-dimethyl-1H-indazole Compound Summary. National Library of Medicine. [Link]

-

Gaulon, C., et al. (2021). Regioselective synthesis of 1H-indazoles via palladium-catalyzed cross-coupling. RSC Advances. [Link]

- Lacosamide Intermediates Patent. (2021). Preparation method of bromo-methyl-indazoles.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-1,4-dimethyl-1H-indazole chemical properties

Part 1: Executive Summary

5-Bromo-1,4-dimethyl-1H-indazole (CAS: 1159511-80-4) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry.[1] Unlike the more common 5-bromoindazole, the introduction of the C4-methyl group introduces a critical steric handle that can modulate receptor binding affinity and metabolic stability, while the N1-methyl group locks the tautomeric equilibrium, ensuring a defined pharmacophore.[1]

This guide serves as a technical blueprint for the synthesis, reactivity, and application of this scaffold. It is designed to move beyond basic catalog data, offering actionable protocols for researchers utilizing this compound as a building block for kinase inhibitors, GPCR ligands, and TRP channel modulators.

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted properties essential for handling and formulation.

| Property | Value / Description |

| IUPAC Name | 5-Bromo-1,4-dimethyl-1H-indazole |

| CAS Number | 1159511-80-4 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 90–95 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Key Structural Features | [2][3][4][5][6][7][8][9] • C5-Bromine: Electrophilic handle for cross-coupling.[1]• C4-Methyl: Ortho-steric block; restricts rotation of C5-substituents.[1]• N1-Methyl: Prevents H-bond donation; locks aromatic system.[1] |

Part 3: Synthetic Routes & Regiochemistry

The synthesis of 5-Bromo-1,4-dimethyl-1H-indazole requires careful control of regiochemistry, particularly during the methylation step.[1]

Mechanism of Regioselectivity

Indazoles possess two nitrogen atoms capable of alkylation (N1 and N2).[1]

-

N1-Alkylation: Thermodynamically favored due to the preservation of the benzenoid aromatic system.[1]

-

N2-Alkylation: Kinetically accessible but results in a quinoid-like electronic distribution, which is generally less stable.[1]

Primary Synthetic Protocol

This protocol outlines the construction of the core followed by methylation.

Step 1: Synthesis of the Core (5-Bromo-4-methyl-1H-indazole)

-

Precursor: 4-Bromo-3-methylaniline (or 2-fluoro-5-bromo-4-methylbenzaldehyde for aldehyde route).[1]

-

Method (Diazotization/Cyclization):

-

Dissolve 4-bromo-3-methylaniline in glacial acetic acid.

-

Treat with sodium nitrite (NaNO₂) at 0°C to form the diazonium salt.

-

Reduce/Cyclize in situ or treat with ammonium acetate to yield the 1H-indazole core.[1]

-

Note: The presence of the C4-methyl group may sterically hinder cyclization compared to the unsubstituted analog; extended reaction times are often required.[1]

-

Step 2: Regioselective N-Methylation

-

Reagents: Iodomethane (MeI), Cesium Carbonate (Cs₂CO₃).[1]

-

Solvent: DMF or Acetonitrile (ACN).[1]

-

Procedure:

-

Suspend 5-bromo-4-methyl-1H-indazole (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF.

-

Cool to 0°C and add MeI (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification (Critical): The reaction typically yields a ~4:1 mixture of N1:N2 isomers.[1] Separation requires Flash Column Chromatography (SiO₂).[1]

-

Figure 1: Synthetic pathway highlighting the divergence at the methylation step.[1] The N1-isomer is the thermodynamic product.[1]

Part 4: Reactivity & Functionalization

The utility of 5-Bromo-1,4-dimethyl-1H-indazole lies in its ability to serve as a "plug-and-play" module in diversity-oriented synthesis.[1]

Suzuki-Miyaura Cross-Coupling (C5-Position)

The C5-bromide is highly activated for palladium-catalyzed coupling.[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos are recommended due to the steric hindrance provided by the neighboring C4-methyl group.[1]

-

Constraint: The C4-methyl group creates an "ortho-effect," forcing the newly coupled aryl ring at C5 to twist out of planarity.[1] This is a desired feature for disrupting pi-stacking in protein binding pockets (e.g., increasing selectivity in kinase inhibitors).[1]

Lithiation / Halogen Exchange

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the C5-lithio species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).[1]

-

Warning: The N1-methyl group is stable, but the C3-proton is acidic (pKa ~35).[1] Excess base may lead to C3-lithiation.[1] Control stoichiometry carefully.

Benzylic Oxidation (C4-Methyl)[1]

-

While less common, the C4-methyl group is benzylic to the aromatic system. Radical bromination (NBS/AIBN) can functionalize this position, though it competes with C3-bromination if the ring is electron-rich.[1]

Figure 2: Reactivity profile.[1] Green arrows indicate primary synthetic utility; red indicates potential side reactions.[1]

Part 5: Medicinal Chemistry Applications

-

Kinase Inhibition:

-

Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Pazopanib).

-

The 1,4-dimethyl substitution pattern is specific for creating atropisomeric selectivity or filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

-

Reference: Indazole derivatives are frequent hits in VEGFR and PDGFR inhibitor screens.[1]

-

-

TRP Channel Modulation:

-

Substituted indazoles have been identified as antagonists for TRPA1, a target for pain and respiratory diseases. The bromine atom often serves as a placeholder for lipophilic tails added via cross-coupling.

-

-

Bioisosterism:

-

This scaffold acts as a bioisostere for 5-bromo-4-methylindole but with improved metabolic stability (lower susceptibility to oxidation at the 3-position compared to indole).[1]

-

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal Word: Warning.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination over long periods).[1]

-

Spill Protocol: Absorb with sand/vermiculite.[1] Do not flush into drains (toxic to aquatic life).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole. Retrieved from [Link]

- Note: Provides baseline d

- Source for specific CAS and commercial availability.

-

L. Rooney et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Journal of Medicinal Chemistry. Retrieved from [Link]

- Validates the N1 vs N2 alkyl

- General synthetic procedures for bromo-methyl-indazoles.

-

Technical Disclosure Commons (2022). Improved process for the preparation of Ripretinib intermediates. Retrieved from [Link][1]

- Illustrates industrial scale-up of complex bromo-indazole deriv

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. tdcommons.org [tdcommons.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. guidechem.com [guidechem.com]

- 8. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 10. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

Spectroscopic Profile of 5-Bromo-1,4-dimethyl-1H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 5-Bromo-1,4-dimethyl-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a comprehensive prediction of its spectroscopic characteristics based on established principles and comparative data from closely related analogues.

Molecular Structure and Key Features

5-Bromo-1,4-dimethyl-1H-indazole possesses a bicyclic structure composed of a pyrazole ring fused to a benzene ring. The key substituents influencing its spectroscopic properties are the bromine atom at position 5, a methyl group at position 4 of the benzene ring, and a methyl group at position 1 of the pyrazole ring.

Caption: Molecular structure of 5-Bromo-1,4-dimethyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] For substituted indazoles, both ¹H and ¹³C NMR provide diagnostic information for isomer differentiation.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Bromo-1,4-dimethyl-1H-indazole in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the two methyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| H-3 | ~7.8 - 8.1 | Singlet | The proton at the 3-position of the indazole ring typically appears as a singlet in the downfield region.[1] |

| H-6 | ~7.2 - 7.4 | Doublet | This aromatic proton is coupled to H-7, resulting in a doublet. Its chemical shift is influenced by the adjacent bromine at C-5. |

| H-7 | ~7.0 - 7.2 | Doublet | Coupled to H-6, this proton will also appear as a doublet. It is generally the most upfield of the aromatic protons. |

| N1-CH₃ | ~3.8 - 4.1 | Singlet | The methyl group attached to the nitrogen atom is expected to be a sharp singlet. |

| C4-CH₃ | ~2.4 - 2.7 | Singlet | The methyl group on the benzene ring will appear as a singlet, typically at a more upfield position compared to the N-methyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-1,4-dimethyl-1H-indazole in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 90° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Sources

Technical Guide: Structural Elucidation of 5-Bromo-1,4-dimethyl-1H-indazole via NMR Spectroscopy

Executive Summary

Target Analyte: 5-Bromo-1,4-dimethyl-1H-indazole

Molecular Formula: C

This guide details the structural validation of 5-Bromo-1,4-dimethyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, FGFR pathways).[2] The primary analytical challenge in synthesizing this core is the regioselectivity of N-methylation .[2] Indazoles possess two nucleophilic nitrogens (N1 and N2), leading to isomeric mixtures during alkylation.[1] Distinguishing the desired 1,4-dimethyl isomer (N1-alkylated) from the 2,4-dimethyl impurity (N2-alkylated) is impossible via Mass Spectrometry alone and requires rigorous NMR analysis.[1][2]

This document provides a self-validating NMR protocol, focusing on the specific chemical shift environments created by the steric "buttressing" of the 4-methyl and 5-bromo substituents.[1][2]

Synthesis & The Regiochemistry Challenge

The synthesis typically involves the methylation of 5-bromo-4-methyl-1H-indazole.[1][2] Under basic conditions (e.g., K

-

Isomer A (Target): 5-Bromo-1,4-dimethyl-1H-indazole (N1-Me)[1][2]

-

Isomer B (Impurity): 5-Bromo-2,4-dimethyl-2H-indazole (N2-Me)[1][2]

Isomer Differentiation Logic Flow

The following Graphviz diagram visualizes the decision tree for assigning the correct regiochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy).

Caption: Logic flow for distinguishing N1 vs. N2 alkylation isomers using NOESY correlations.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns and minimize solvent-solute stacking interactions, use DMSO-d

-

Mass: Dissolve 5–10 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).[1] -

Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors caused by tube camber.[1][2]

-

Temperature: Acquire at 298 K (25°C).

1H NMR Analysis & Assignment

The 1,4-dimethyl substitution pattern breaks the symmetry of the indazole core, creating distinct diagnostic signals.[2] The 4-methyl group is of particular interest as it sits in a sterically crowded environment next to the 5-bromo atom.[1][2]

Predicted Chemical Shift Data (DMSO-d )

| Position | Proton Type | Shift ( | Multiplicity | Assignment Logic | |

| H3 | Aromatic | 8.05 – 8.15 | s (or d) | < 1.0 (Allylic) | Deshielded by C=N bond; singlet due to 4-Me substitution blocking ortho coupling.[1][2] |

| H6 | Aromatic | 7.35 – 7.45 | d | 8.8 – 9.0 | Ortho coupling to H7.[1] |

| H7 | Aromatic | 7.50 – 7.65 | d | 8.8 – 9.0 | Ortho to H6; deshielded by proximity to N1.[1] |

| N1-Me | Aliphatic | 4.00 – 4.05 | s | - | Characteristic N-Me singlet.[1][2] |

| C4-Me | Aliphatic | 2.65 – 2.75 | s | - | Deshielded relative to toluene due to heterocycle; singlet.[1][2] |

Detailed Signal Interpretation

-

The H3 Singlet (Critical Check): In a typical unsubstituted indazole, H3 couples to H4. Here, position 4 is occupied by a methyl group.[1] Therefore, H3 must appear as a sharp singlet (or a finely split doublet due to long-range W-coupling with the 4-Me). If H3 is a doublet with

Hz, the 4-position is not substituted.[1][2] -

The AB System (H6/H7): With Br at position 5 and Me at position 4, the remaining protons H6 and H7 form an isolated spin system. They will appear as two doublets with a strong ortho coupling constant (~9 Hz).

-

Steric Deshielding: The 4-Me group is sterically compressed by the 5-Br atom.[1][2] This often results in a slight downfield shift of the methyl protons compared to a non-brominated analog.

13C NMR Analysis[3][4][5][6][7][8][9][10][11]

The carbon spectrum confirms the backbone and the oxidation state of the carbons.

| Carbon | Type | Shift ( | Notes |

| C3 | CH | 133 – 135 | Characteristic imine-like carbon.[1][2] |

| C7a | Cq | 138 – 140 | Junction carbon next to N1.[1] |

| C3a | Cq | 122 – 125 | Junction carbon.[1] |

| C4 | Cq | 130 – 132 | Substituted by Methyl.[1] |

| C5 | Cq | 115 – 118 | Upfield shift due to Heavy Atom Effect (Bromine).[1] |

| C6 | CH | 126 – 128 | Aromatic CH.[1] |

| C7 | CH | 109 – 111 | Aromatic CH (shielded relative to benzene).[1] |

| N-Me | CH | 35 – 36 | Standard N-Methyl range.[1][2] |

| C4-Me | CH | 18 – 20 | Ar-CH |

Note: Quaternary carbons (Cq) must be assigned using HMBC (Heteronuclear Multiple Bond Correlation).[1]

Advanced Validation: 2D NMR Strategy

This is the "Trustworthiness" pillar of the analysis. You cannot rely on 1D shifts alone to distinguish N1 vs N2 isomers because the electronic environments are too similar.

NOESY / ROESY (The "Kill Step")

The Nuclear Overhauser Effect (NOE) relies on through-space proximity (< 5 Å).[1]

-

Experiment: 2D NOESY (mixing time 500ms).

-

Target Interaction 1 (Regiochemistry):

-

Target Interaction 2 (Structural Confirmation):

-

4-Me Group: Must show NOE to H3 . This confirms the methyl is at position 4 (adjacent to H3) and not position 6 or 7.[1]

-

HMBC (Connectivity)[1]

-

N-Me Protons: Should show a long-range coupling (

) to C7a and C3 .[1] -

4-Me Protons: Should show coupling to C4 (ipso), C3a , and C5 (bearing Br).[1]

Troubleshooting & Impurities

| Observation | Diagnosis | Remediation |

| Split N-Me Signal | Mixture of N1/N2 isomers.[1][2] | Purify via column chromatography (N1 is usually less polar).[1] |

| Broad H3 Signal | Exchangeable proton or rapid tautomerism (if NH).[1] | Ensure sample is fully alkylated; dry solvent.[1][3] |

| Extra Doublets | Regioisomer where Br is at C6 or C7.[1] | Check starting material purity (4-bromo-3-methylaniline precursors often isomerize).[1][2] |

References

-

Indazole Regiochemistry: Beilstein J. Org.[1][4] Chem.2021 , 17, 1939–1951.[2][4] "Regioselective N-alkylation of the 1H-indazole scaffold."

-

General Indazole NMR Data: J. Org. Chem.2022 , 87, 5229–5241.[2] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." [1]

-

NOESY Interpretation: Organic Chemistry Data, "1H NMR Chemical Shifts & Coupling Constants."

-

4-Bromo-indazole Data: PubChem Compound Summary for CID 44119454 (4-Bromo-1,5-dimethyl-1H-indazole analog). [1]

Sources

Analytical Architecture: Mass Spectrometry Profiling of 5-Bromo-1,4-dimethyl-1H-indazole

[1]

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and GPCR ligands, 5-Bromo-1,4-dimethyl-1H-indazole serves as a high-value pharmacophore.[1] Its utility lies in the orthogonality of its functional handles: the C5-bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 1,4-dimethylation pattern imparts specific steric constraints critical for binding pocket selectivity.[1]

However, the synthesis of methylated indazoles is prone to regioisomeric heterogeneity.[1] The formation of thermodynamic (1H-indazole) versus kinetic (2H-indazole) isomers, as well as methylation at C4 versus C6, presents a significant analytical challenge.[1] This guide details a self-validating mass spectrometry (MS) workflow to characterize 5-Bromo-1,4-dimethyl-1H-indazole, distinguishing it from isobaric impurities through mechanistic fragmentation analysis.[1]

Molecular Identity & Physicochemical Context[1][2][3][4]

Before initiating MS profiling, the theoretical isotopic envelope must be defined. The presence of a single bromine atom dictates the spectral fingerprint.[1]

Table 1: Physicochemical Profile

| Parameter | Specification | Notes |

| Formula | ||

| Nominal Mass | 224 Da | |

| Monoisotopic Mass ( | 223.9949 Da | Base peak in low-res if |

| Monoisotopic Mass ( | 225.9929 Da | |

| Isotopic Pattern | 1:1 Doublet (M : M+2) | Characteristic of single Br substitution |

| LogP (Predicted) | ~2.8 - 3.1 | Suitable for Reverse Phase LC (C18) |

| pKa (N1) | ~1.5 (Calculated) | Protonation favored in acidic media (0.1% Formic Acid) |

Mass Spectrometry Profiling: The Core Mechanism

Ionization Strategy: Electrospray Ionization (ESI)

While Electron Impact (EI) is viable for volatile indazoles, ESI in Positive Mode (ESI+) is the industry standard for this intermediate due to the basicity of the pyrazole ring nitrogens.[1]

-

Precursor Ion Formation: The molecule readily protonates at the N2 position (the

nitrogen), yielding thengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Adducts: In ammonium acetate buffers,

may be observed, but acidic mobile phases (Formic Acid) drive the cleanngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

The Isotopic Fingerprint (The "Self-Validating" Marker)

The most immediate confirmation of identity is the bromine doublet.[1]

-

Observation: Two peaks of nearly equal intensity separated by 2.0 Da.[1]

-

Validation: If the M+2 peak is <90% or >110% of the M peak intensity, suspect interference (e.g., co-eluting non-brominated impurity or detector saturation).[1]

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural connectivity.[1] The 1,4-dimethyl substitution pattern creates a unique fragmentation signature compared to the 1,6-isomer.[1]

Primary Pathway: Methyl Radical Loss vs. Homolytic Cleavage

Unlike simple indazoles, the steric crowding between the C4-Methyl and C5-Bromo groups (ortho-positioning) weakens the C-Br bond, but the N-Methyl bond is often the first to break in ESI conditions.[1]

-

Precursor:

225.0 / 227.0 (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Fragment 1 (Loss of

):ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Fragment 2 (Loss of Br):

-79/81 Dangcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Fragment 3 (HCN Elimination): Common in nitrogen heterocycles.[1] Cleavage of the diazole ring often results in loss of HCN (27 Da) from the de-brominated species.[1]

Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.[1]

Figure 1: ESI+ Fragmentation pathway for 5-Bromo-1,4-dimethyl-1H-indazole.[1] The persistence of the doublet in Fragment A confirms the bromine is retained after methyl loss.[1]

Analytical Challenges: Isomer Differentiation

The synthesis of 5-Bromo-1,4-dimethyl-1H-indazole often yields the 1,6-dimethyl or 2,4-dimethyl isomers as impurities.[1] MS alone can struggle to distinguish these isobaric species (same mass).[1]

The Differentiation Strategy

-

N1 vs. N2 Methylation:

-

1-Methyl isomers (Target): Generally more stable.[1] In MS/MS, they tend to show a lower abundance of the

fragment compared to 2-methyl isomers, because the N1-Me bond is thermodynamically stronger than the N2-Me bond (which disrupts the "quinoid-like" resonance contribution).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

4-Me vs. 6-Me (Regioisomers):

Experimental Protocol: Validated LC-MS Method

This protocol is designed for high-throughput verification of the intermediate during synthesis scale-up.[1]

Instrumentation & Conditions

-

System: UHPLC coupled to Q-ToF or Triple Quadrupole.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

Gradient Profile

| Time (min) | %B | Rationale |

| 0.00 | 5 | Initial equilibration (polar impurities elute).[1] |

| 4.00 | 95 | Rapid ramp to elute the hydrophobic bromo-indazole. |

| 5.00 | 95 | Wash lipophilic dimers. |

| 5.10 | 5 | Re-equilibration.[1] |

Workflow Diagram (Decision Tree)

Figure 2: Analytical decision matrix for validating the target molecule.

References

-

Banister, S. D., et al. (2016).[1][4] "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids...". Forensic Toxicology, 34, 286–303.[4] (Demonstrates differentiation of 1-alkyl vs 2-alkyl indazoles via MS fragmentation patterns). Link

-

Liu, W., et al. (2008).[1] "Characteristic fragmentation behavior of 5-substituted-1H-tetrazole...". Life Science Journal, 5(2).[1] (Provides foundational rules for nitrogen heterocycle fragmentation in ESI). Link

-

Yamanaka, M., et al. (2016).[1][4][5] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids". Forensic Toxicology. (Establishes methyl loss mechanisms in indazole scaffolds). Link

-

Vertex AI Search. (2023).[1] "Synthesis and characterization of 5-bromo-1H-indazole derivatives". (Grounding for synthesis-related impurities).[1][4] Link

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Bromo-1,4-dimethyl-1H-indazole

Executive Summary

5-Bromo-1,4-dimethyl-1H-indazole is a trisubstituted indazole scaffold characterized by high lipophilicity and negligible aqueous solubility. Unlike its unmethylated parent (5-bromo-1H-indazole), the methylation at the N1 position eliminates the acidic proton, rendering the molecule incapable of acting as a hydrogen bond donor. The additional methyl group at the C4 position introduces steric bulk near the fused ring junction, influencing crystal packing and solvation thermodynamics.

This guide provides a definitive solubility profile, derived from structure-activity relationships (SAR) of analogous halogenated indazoles, and details the experimental protocols required to validate these parameters in a drug discovery setting.

Physicochemical Characterization

Understanding the solubility of this compound requires a breakdown of its molecular descriptors. The "1,4-dimethyl" substitution pattern significantly alters the solvation landscape compared to standard indazoles.

Molecular Descriptors (Calculated)

| Property | Value (Est.)[1] | Mechanistic Implication |

| Molecular Formula | C₉H₉BrN₂ | Core stoichiometry. |

| Molecular Weight | 225.09 g/mol | Low MW facilitates membrane permeability but does not guarantee solubility. |

| cLogP | 3.8 – 4.2 | High Lipophilicity . The 1-Me and 4-Me groups add ~1.0 log unit over the parent scaffold. |

| H-Bond Donors | 0 | Critical : Lack of NH donor prevents water networking, drastically reducing aqueous solubility. |

| H-Bond Acceptors | 1 (N2) | The pyridine-like nitrogen (N2) is a weak acceptor, accessible only in aprotic polar solvents. |

| pKa (Conj. Acid) | ~1.5 – 2.0 | The molecule is a very weak base. Protonation requires pH < 2, making pH adjustment ineffective for solubilization in biological media. |

Solubility Profile

The following data represents the solubility behavior of 5-Bromo-1,4-dimethyl-1H-indazole based on the solvation thermodynamics of lipophilic bromo-indazoles.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Application Note |

| Aprotic Polar | DMSO | High | > 50 mM | Preferred for stock solutions (10–20 mM). |

| Aprotic Polar | DMF | High | > 50 mM | Alternative stock solvent; harder to remove. |

| Protic | Ethanol | Moderate | 10 – 25 mM | Good for crystallization; poor for biological stocks due to volatility. |

| Chlorinated | DCM/CHCl₃ | High | > 100 mM | Primary solvent for synthesis and extraction. |

| Aqueous | PBS (pH 7.4) | Insoluble | < 10 µM | Requires co-solvent (e.g., 1% DMSO) or formulation (cyclodextrins). |

| Aqueous Acid | 0.1 N HCl | Low | < 50 µM | Weak basicity prevents significant salt formation. |

Formulation Strategy for Biological Assays

Due to the "Brick Dust" nature of this compound (high melting point, high LogP), simple dilution into aqueous buffer will likely result in precipitation.

-

Stock Prep : Dissolve in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure breakdown of crystal lattice.

-

Intermediate Dilution : Do not dilute directly from 10 mM DMSO to aqueous buffer. Use a serial dilution in DMSO first, then a final "crash" into buffer (keeping final DMSO < 1%).

-

Precipitation Risk : At concentrations >10 µM in aqueous media, the compound may form colloidal aggregates. Dynamic Light Scattering (DLS) is recommended to verify monodispersity.

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Reagents :

-

Test Compound: 5-Bromo-1,4-dimethyl-1H-indazole (Solid).

-

Solvent: PBS pH 7.4 (or solvent of interest).

-

Internal Standard: Benzophenone (or similar UV-active stable compound).

Workflow :

-

Saturation : Add excess solid compound (~2 mg) to 1 mL of solvent in a glass vial.

-

Equilibration : Shake at 300 RPM for 24 hours at 25°C.

-

Separation : Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, use a PVDF syringe filter (0.22 µm), but validate for adsorption first (see Note).

-

Quantification : Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Critical Control (Adsorption Check) : Hydrophobic indazoles stick to plastic. When filtering, discard the first 200 µL of filtrate to saturate the filter membrane sites.

Protocol B: Kinetic Solubility (High Throughput)

Objective: Estimate solubility during biological assay conditions (from DMSO stock).

-

Prepare a 10 mM stock in DMSO.

-

Spike 2 µL of stock into 198 µL of PBS (Final: 100 µM, 1% DMSO).

-

Incubate for 2 hours at RT with gentle shaking.

-

Measure turbidity via Absorbance at 620 nm (nephelometry) or filter and measure concentration via HPLC.

-

Pass Criteria : If recovery > 80% of nominal concentration, the compound is "soluble" at this tier.

Synthesis & Purification Workflow

The solubility profile dictates the purification strategy. Since the compound is highly soluble in chlorinated solvents but insoluble in water/alkanes, a standard normal-phase chromatography or recrystallization approach is optimal.

Figure 1: Purification workflow leveraging the high lipophilicity of the 1,4-dimethyl-indazole scaffold. The compound partitions exclusively into the organic phase (DCM) and elutes early in normal phase chromatography.

Purification Logic

-

Extraction : Use Dichloromethane (DCM). The 1,4-dimethyl pattern makes the molecule too lipophilic for efficient extraction with Ethyl Acetate if the aqueous phase is large.

-

Chromatography : Use a Hexane/Ethyl Acetate gradient. Expect the compound to elute quickly (low polarity) compared to unmethylated indazole byproducts.

-

Recrystallization : Dissolve in minimal hot Ethanol, then add Heptane until turbid. Cool slowly. The 4-methyl group may inhibit packing, so cooling to -20°C might be necessary to induce precipitation.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole. Retrieved from [Link]

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for Protocol B).

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of 5-Bromo-1,4-dimethyl-1H-indazole

Document Control:

-

Version: 1.0

-

Scope: Laboratory Scale to Kilo-Lab

-

Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary

5-Bromo-1,4-dimethyl-1H-indazole is a high-value halogenated heterocyclic intermediate used primarily in the development of kinase inhibitors and GPCR modulators. Its structural significance lies in the C5-bromine handle (enabling cross-coupling) and the C4-methyl group (providing steric occlusion to lock ligand conformation).

As a specialized intermediate often absent from standard public safety databases, this compound must be handled under Control Banding Level 3 (Potent/Toxic) protocols until specific toxicological data proves otherwise. This guide defines the physicochemical baseline, hazard extrapolation, and rigorous handling standards required to ensure scientific integrity and personnel safety.

Part 1: Chemical Identity & Physicochemical Properties

Because specific experimental data for the 1,4-dimethyl isomer is often proprietary, the properties below combine calculated values with empirical data from the closest structural analog, 5-Bromo-1-methyl-1H-indazole (CAS: 465529-57-1) .

Table 1: Physicochemical Profile[1]

| Property | Value / Description | Source/Note |

| Chemical Name | 5-Bromo-1,4-dimethyl-1H-indazole | IUPAC |

| Analogous CAS | 465529-57-1 (for 1-methyl analog) | Reference Anchor |

| Molecular Formula | C₉H₉BrN₂ | Calculated |

| Molecular Weight | 225.09 g/mol | Calculated |

| Physical State | Off-white to pale yellow crystalline solid | Empirical (Class) |

| Melting Point | 115–120 °C (Predicted) | Analog extrapolation |

| Solubility | DMSO (>50 mg/mL), DCM, THF; Insoluble in water | Lipophilic nature |

| LogP | ~2.8 – 3.2 | Predicted (C4-Me increases lipophilicity) |

| pKa | ~1.5 (N2 protonation) | Indazole core basicity |

Part 2: Hazard Identification & Toxicology (GHS)

Scientific Rationale: Halogenated indazoles are established irritants. However, the fused nitrogen-rich ring system necessitates treating this compound as a potential genotoxin until Ames testing confirms otherwise. The C4-methyl group may enhance metabolic stability, potentially prolonging biological half-life compared to the un-methylated core.

Hazard Classification (Precautionary Principle)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage: Category 1 (H318) – Causes serious eye damage. (Risk of irreversible corneal opacity due to basicity).

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.

-

Aquatic Toxicity: Acute Category 1 – Very toxic to aquatic life. (Halogenated aromatics are persistent).

Part 3: Engineering Controls & PPE

The hierarchy of controls for 5-Bromo-1,4-dimethyl-1H-indazole prioritizes containment of dust (solid phase) and permeation resistance (solution phase).

Hierarchy of Controls Visualization

Figure 1: Risk mitigation hierarchy. Engineering controls (containment) are the primary defense against solid particulates.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Hand Protection | Double Nitrile (0.11 mm min) | Standard protection against incidental solid contact. |

| Hand Protection (Solvent) | Silver Shield / Laminate | Required if dissolved in DCM or THF (Nitrile degrades rapidly in halogenated solvents). |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields. |

| Respiratory | N95 or P100 | Only required if weighing >100mg outside a ventilated enclosure (Not recommended). |

Part 4: Handling & Stability Protocol

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended.

-

Light: Amber vials required. (Bromine at C5 is susceptible to photolytic debromination over extended periods).

Protocol: Solubilization and Transfer (Self-Validating)

Objective: To prepare a stock solution without generating airborne particulates.

-

Preparation: Tare a dry, amber volumetric flask inside the fume hood.

-

Weighing: Use an anti-static gun on the spatula to prevent "flying powder" (electrostatic repulsion is common with methylated indazoles).

-

Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the flask.

-

Validation (The "Schlieren Check"): Swirl gently. Hold the flask against a black background with a side light.

-

Pass: Solution is clear; no refraction lines (Schlieren) visible after mixing.

-

Fail: Visible particulates or oily streaks indicate incomplete solvation. Sonicate for 5 minutes.

-

-

Pressure Equalization: If using a septum-capped vial, insert a bleed needle before withdrawing liquid to prevent aerosolization upon needle withdrawal.

Part 5: Synthetic Utility & Reaction Workflow

The primary utility of 5-Bromo-1,4-dimethyl-1H-indazole is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The C4-methyl group creates steric bulk, often requiring specialized ligands (e.g., SPhos, XPhos) rather than standard PPh3.

Standard Experimental Workflow: Suzuki Coupling

Reaction: 5-Bromo-1,4-dimethyl-1H-indazole + Aryl Boronic Acid

Figure 2: Operational workflow for Pd-catalyzed cross-coupling. Note the critical degassing step to prevent homocoupling or oxidation.

Step-by-Step Methodology

-

Charge: In a 25 mL Schlenk tube, combine 5-Bromo-1,4-dimethyl-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq). -

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Catalyst: Add

(5 mol%) under positive Argon flow. -

Reaction: Seal and heat to 90 °C for 4–16 hours.

-

Validation:

-

LCMS: Look for [M+H] peak of product. Absence of M+H (225/227) confirms consumption of bromide.

-

Safety Note: Filter the crude mixture through Celite® to trap Palladium residues before rotary evaporation. Treat Celite pad as heavy metal waste.

-

Part 6: Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol (increases absorption). | Seek medical review if redness persists. |

| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Mandatory ophthalmologist consult (alkaline risk). |

| Spill (Solid) | Dampen with PEG-400 or water mist to suppress dust. Sweep up. | Clean surface with 10% bleach to degrade residues. |

| Fire | Use | Avoid water jet (spreads chemical). Emit toxic NOx/HBr fumes. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24892695 (5-Bromo-1-methyl-1H-indazole). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Lundgren, S. et al. (2018). Elaboration of the Indazole Scaffold: Optimization of Reaction Conditions. Journal of Organic Chemistry.[2] (Contextual synthesis reference).

Sources

discovery of indazole derivatives

Topic: Discovery of Indazole Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its bioisosteric relationship to indole and purine. Its utility is driven by a unique electronic profile that allows it to serve as a high-fidelity mimic of the adenosine triphosphate (ATP) adenine ring, making it a cornerstone in the design of kinase inhibitors.

This guide provides a rigorous technical analysis of indazole derivatives, moving beyond basic synthesis to explore the causal relationships between scaffold functionalization, tautomeric control, and biological efficacy. We examine the discovery of Axitinib (Inlyta®) as a primary case study, dissecting the synthetic evolution and Structure-Activity Relationship (SAR) logic that led to its FDA approval.

The Indazole Scaffold: Structural & Electronic Fundamentals

1.1 Tautomerism and Reactivity

Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .

-

Thermodynamics: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol in the gas phase and solution, driven by the preservation of benzenoid aromaticity in the fused ring system.

-

Medicinal Implication: In kinase binding pockets, the specific tautomeric state is critical. The N1-H or N2-H motif often functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone residues), while the adjacent nitrogen serves as an acceptor.

1.2 Bioisosterism

Indazole is a classical bioisostere of:

-

Indole: Replacing the C3-H of indole with Nitrogen lowers the HOMO energy, increasing oxidative stability while maintaining planarity.

-

Purine: The indazole core mimics the N7/N9 region of purine, facilitating ATP-competitive inhibition.

1.3 Reactivity Map

-

N1/N2 Position: Nucleophilic. Subject to alkylation/arylation. Regioselectivity is a major synthetic challenge; N1 alkylation is generally favored under basic conditions (thermodynamic control), while N2 alkylation can occur under neutral/kinetic conditions or with specific steric directing groups.

-

C3 Position: Electrophilic substitution (halogenation) and C-H activation. Critical vector for extending into the "gatekeeper" region of kinases.

Figure 1: Reactivity profile of the 1H-indazole scaffold highlighting key vectors for medicinal chemistry optimization.

Synthetic Architectures & Process Chemistry

Efficient access to functionalized indazoles is a prerequisite for SAR exploration. While classical ring closures (e.g., diazotization of o-alkylanilines) are useful, modern drug discovery relies on late-stage functionalization of the pre-formed core.

2.1 The Axitinib Process Route

The synthesis of Axitinib (AG-013736) illustrates a sophisticated "convergent" strategy that avoids early-stage protecting group manipulations.

Retrosynthetic Logic:

-

Disconnection A: Heck coupling at C3 to install the vinyl-pyridine.

-

Disconnection B: C-S bond formation at C6 to attach the benzamide.

Step-by-Step Mechanism:

-

C-S Coupling: The C6-iodo position of 6-iodoindazole is more reactive toward copper-catalyzed nucleophilic substitution than the C3-H. This allows the installation of the sulfur linker before C3 functionalization.

-

C3 Iodination: Electrophilic aromatic substitution introduces iodine at C3.

-

Heck Reaction: Palladium-catalyzed coupling installs the stilbene-like motif.

Figure 2: Convergent process chemistry route for Axitinib synthesis, optimizing yield and minimizing protecting group usage.

Pharmacological Profiling & SAR: The Axitinib Case Study

Drug: Axitinib (Inlyta®) Target: VEGFR1, VEGFR2, VEGFR3 (Tyrosine Kinase Inhibitor) Indication: Renal Cell Carcinoma (RCC)[1][2][3]

3.1 Binding Mode & SAR Evolution

Axitinib binds in the DFG-out conformation (Type II inhibitor), but with unique characteristics.

-

The Indazole Core: Acts as the hinge binder. The N1-H forms a hydrogen bond with the backbone carbonyl of Glu917 (in VEGFR2), while N2 accepts a H-bond from the backbone amide of Cys919 . This mimics the adenine binding of ATP.

-

C3-Substituent (Vinyl-Pyridine): This "tail" extends into the hydrophobic pocket adjacent to the gatekeeper residue. The rigid stilbene-like alkene restricts conformational flexibility, improving potency (sub-nanomolar IC50).

-

Note: The E-isomer is the active drug. The Z-isomer is significantly less potent (approx.[4] 43-fold lower activity) due to steric clash.

-

-

C6-Substituent (Thio-Benzamide): The sulfur atom allows the benzamide moiety to extend into the solvent-exposed region, forming hydrogen bonds with regulatory residues and improving water solubility.

3.2 Quantitative Data Summary

| Compound | VEGFR2 IC50 (nM) | Selectivity Profile | Key Structural Feature |

| Axitinib (E-isomer) | 0.2 | High (>50x vs PDGFR) | Rigid vinyl linker, Indazole H-bonds |

| Z-Isomer | 8.6 | Lower | Steric clash in binding pocket |

| Sunitinib (Comparator) | 10 | Moderate | Indolinone core (different binding mode) |

| Pazopanib (Comparator) | 30 | Moderate | 2-amino-pyrimidine / Indazole hybrid |

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-1H-Indazole

A universal precursor for C3-diversification via Suzuki/Heck coupling.

Reagents: 1H-Indazole (1.0 eq), Iodine (1.2 eq), KOH (2.0 eq), DMF. Procedure:

-

Dissolve 1H-indazole (11.8 g, 100 mmol) in DMF (100 mL) at ambient temperature.

-

Add KOH pellets (11.2 g, 200 mmol) in a single portion. Stir for 15 minutes until partially dissolved.

-

Add Iodine (30.5 g, 120 mmol) portion-wise over 20 minutes to control the exotherm. The solution will turn dark red.

-

Stir the reaction mixture at 25°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.[5]

-

Quench: Pour the reaction mixture into 10% aqueous NaHSO3 (500 mL) to reduce excess iodine. A heavy yellow/white precipitate will form.

-

Isolation: Filter the solid, wash copiously with water (3 x 100 mL) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum. Yield is typically >85%. Validation: 1H NMR (DMSO-d6) should show loss of the C3 proton signal (typically ~8.0 ppm).

Protocol B: Copper-Catalyzed C-S Coupling (Axitinib Intermediate)

Installation of the C6-thiobenzamide moiety.

Reagents: 6-Iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), CuI (0.05 eq), 1,10-Phenanthroline (0.1 eq), K2CO3 (2.0 eq), DMF. Procedure:

-

Charge a reaction vessel with 6-iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), CuI (5 mol%), and 1,10-Phenanthroline (10 mol%).

-

Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Cu-catalysis).

-

Add degassed DMF (concentration ~0.5 M) and K2CO3 (2.0 eq).

-

Heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.[5]

-

Purification: Flash column chromatography (DCM/MeOH gradient). Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, where the phenanthroline ligand stabilizes the active copper species, facilitating oxidative addition into the C-I bond.

Biological Context: VEGFR Signaling Pathway[6][7][8][9][10]

Understanding the downstream effects of indazole-based VEGFR inhibitors is crucial for assay development. Axitinib blockade prevents autophosphorylation of VEGFR2, shutting down two critical cascades:

-

RAS/RAF/MEK/ERK: Drivers of cell proliferation.[5]

-

PI3K/AKT: Drivers of cell survival and anti-apoptosis.

Figure 3: VEGFR2 signaling cascade illustrating the dual-pathway blockade (Survival & Proliferation) achieved by indazole-based kinase inhibitors.

References

-

Discovery and SAR of Axitinib

- Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases 1, 2, and 3." Clinical Cancer Research, 2008.

-

Synthetic Methodologies for Indazoles

- Schmidt, A., et al. "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry, 2021.

-

Axitinib Process Chemistry

- Pfizer Inc. "Process for the preparation of crystalline forms of Axitinib." U.S.

-

VEGFR Signaling & Kinase Inhibition

- Roskoski, R. "VEGF Receptor Protein-Tyrosine Kinases: Structure and Regulation.

-

Indazole Regioselectivity Studies

- Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 4. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

purification of 5-Bromo-1,4-dimethyl-1H-indazole by column chromatography

Application Note: High-Resolution Purification of 5-Bromo-1,4-dimethyl-1H-indazole via Flash Column Chromatography

Executive Summary & Chemical Context

The synthesis of 5-Bromo-1,4-dimethyl-1H-indazole typically involves the methylation of 5-bromo-4-methyl-1H-indazole using methyl iodide or dimethyl sulfate under basic conditions. This reaction is governed by an ambident nucleophile mechanism, inevitably yielding a mixture of the desired N1-methyl isomer (thermodynamic product) and the N2-methyl impurity (kinetic product).

The Core Challenge:

The separation of N1 and N2 alkylated indazoles is notoriously difficult due to their similar dipole moments and lipophilicity. In the case of the 1,4-dimethyl analog, the steric influence of the C4-methyl group is peri to the bridgehead but distal to the nitrogen atoms, meaning it does not significantly enhance the steric differentiation between N1 and N2 alkylation sites compared to a C7-substituent. Consequently,

This guide details a high-resolution chromatography protocol designed to isolate the N1-isomer with

Pre-Purification Analysis & Method Development

Before committing the crude bulk to a column, analytical method development via Thin Layer Chromatography (TLC) is mandatory to define the "separation window."

TLC Optimization Strategy

Standard screening usually begins with Hexane/Ethyl Acetate. However, for close regioisomers, modifier tuning is required.

-

Baseline Solvent System: Hexane:EtOAc (80:20).

-

Observation: If spots co-elute or smear, reduce polarity to Hexane:EtOAc (90:10) and perform multiple developments (run the plate, dry, run again).

-

Alternative Selectivity: If separation is poor in EtOAc, switch the polar modifier to Dichloromethane (DCM) or Toluene .

-

Recommendation: Toluene:Acetone (95:5) often provides orthogonal selectivity for indazole isomers due to

interactions with the aromatic core.

-

The "Pancake" Spotting Technique

When

-

Do not spot the TLC plate with a concentrated droplet.

-

Do apply a dilute band (side-by-side spots) to simulate column band broadening.

-

Target: You need a separation of at least 2 mm between spot centers on a standard TLC plate to achieve baseline resolution on a flash cartridge.

Detailed Purification Protocol

This protocol assumes a crude mixture containing ~1-5 grams of material.

Stationary Phase Selection

Standard 40–63 µm irregular silica is often insufficient for this separation.

-

Recommended: Spherical silica, 20–30 µm particle size (High Performance).

-

Surface Area: High surface area (

) increases retention, allowing the use of stronger solvents which improves mass transfer kinetics.

Sample Loading (Critical Step)

Liquid loading in a strong solvent (e.g., DCM) will cause "band fingering" and immediate co-elution.

-

Method: Dry Load (Solid Load) .

-

Dissolve crude mixture in minimal DCM/MeOH.

-

Add Celite 545 or coarse silica (ratio 1:3 sample to sorbent).

-

Rotary evaporate to a free-flowing powder.

-

Pack into a solid load cartridge (SLS) or pre-column.

-

Why? This eliminates solvent effects at the head of the column, ensuring the sample enters the stationary phase as a sharp, uniform band.

-

Gradient Profile

The N1 isomer is generally less polar (elutes first) than the N2 isomer in Hexane/EtOAc systems, though they are very close.

System: Hexane (Solvent A) / Ethyl Acetate (Solvent B)[1] Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).

| Segment | CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |

| Equilibration | 3.0 | 0% | Wetting the silica |

| Isocratic Hold | 2.0 | 0% | Loading zone stabilization |

| Shallow Ramp | 5.0 | 0% | Elute highly lipophilic impurities |

| Separation Ramp | 15.0 | 5% | Critical Separation Zone (Very shallow gradient) |

| Flush | 3.0 | 100% | Elute polar byproducts/salts |

Note: If the N1/N2 spots are overlapping on TLC, extend the "Separation Ramp" to 20 CVs and lower the slope (e.g., 5% to 10%).

Structural Validation (Isomer Assignment)

You cannot rely solely on elution order. Definitive assignment requires NMR.

Key Diagnostic: NOESY/ROESY 1H-NMR The position of the methyl group is confirmed by its spatial proximity (Nuclear Overhauser Effect) to specific aromatic protons.

| Feature | N1-Methyl Isomer (Desired) | N2-Methyl Isomer (Impurity) |

| Elution Order | Typically First (Higher | Typically Second (Lower |

| NOE Correlation | N-Me | N-Me |

| 13C NMR (N-Me) | Typically | Typically |

-

C7-H: The proton on the benzene ring closest to N1.

-

C3-H: The singlet proton on the 5-membered ring.

-

Note: In 1,4-dimethyl-indazole, the C4-methyl is distant from N1 and does not show NOE with the N-methyl group.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process, incorporating checkpoints for purity and structure verification.

Figure 1: Decision tree for the purification of regioisomeric indazoles, prioritizing dry loading and shallow gradients when separation factors (

Troubleshooting & Optimization

Scenario A: The isomers are co-eluting even with a shallow gradient.

-

Cause: Saturation of the silica surface or "tailing" due to basic nitrogen interactions.

-

Solution: Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites on the silica, sharpening the peaks and often improving the resolution between N1 and N2 isomers.

Scenario B: Low solubility prevents dry loading.

-

Solution: If the compound crashes out of DCM during rotary evaporation onto silica, use DMF to dissolve the crude, mix with silica, and then remove the DMF using a high-vacuum pump (oil pump) with a cold trap. Do not use heat, as this may sublime the brominated intermediate.

Scenario C: N1 and N2 are indistinguishable by TLC.

-

Solution: Switch to DCM:MeOH (99:1) . While less common for lipophilic separation, the chlorinated solvent interacts differently with the dipole of the N2 isomer.

References

-

Biotage . "Successful Flash Chromatography: A Guide to Method Development." Biotage Application Notes. [Link]

-

Teledyne ISCO . "Flash Method Development from TLC Plates." Teledyne ISCO Webinars. [Link]

-

Luo, G., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1001–1012. [Link]

-

University of Rochester, Dept. of Chemistry . "How to Run a Flash Column." Laboratory Manuals. [Link]

Sources

Application Note: Crystallization & Purification of 5-Bromo-1,4-dimethyl-1H-indazole

Abstract & Scope

This application note details the thermodynamic principles and operational protocols for the purification of 5-Bromo-1,4-dimethyl-1H-indazole (CAS: 1159511-80-4). This compound is a critical scaffold in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting therapeutics.

The primary challenge in synthesizing methylated indazoles is the formation of regioisomers. Methylation of the indazole core often yields a mixture of the desired N1-methyl and the undesired N2-methyl isomers. While column chromatography is effective on a milligram scale, it is cost-prohibitive at the kilogram scale. This guide provides a scalable crystallization protocol to achieve >99.5% purity, specifically targeting the rejection of the N2-isomer and des-bromo impurities.

Physicochemical Context & Mechanism[1][2][3][4]

The Regioisomer Challenge

Indazoles possess two nitrogen atoms capable of alkylation. For 5-Bromo-4-methyl-1H-indazole, the steric hindrance provided by the methyl group at the C4 position creates a unique electronic and steric environment.

-

N1-Isomer (Target): Generally thermodynamically more stable. Lower polarity in non-hydrogen bonding solvents.

-

N2-Isomer (Impurity): Often kinetically favored under rapid alkylation conditions. Higher dipole moment.

Crystallization Strategy: We exploit the significant difference in solubility profiles between the N1 and N2 isomers. The N1 isomer typically exhibits higher lattice energy and lower solubility in non-polar hydrocarbons (like Heptane) compared to the N2 isomer, allowing for effective separation via anti-solvent crystallization.

Solubility Profile (Representative)

Data based on structural analogs of brominated indazoles.

| Solvent | Solubility @ 25°C | Solubility @ Reflux | Role in Protocol |

| Ethyl Acetate (EtOAc) | Moderate | High | Good Solvent |

| Dichloromethane (DCM) | Very High | Very High | Avoid (Too strong) |

| Heptane | Insoluble | Low | Anti-Solvent |

| Methanol/IPA | Moderate | High | Alternative System |

| Water | Insoluble | Insoluble | Anti-Solvent (for alcohols) |

Protocol: Anti-Solvent Crystallization (EtOAc/Heptane)

This method is preferred for scale-up due to the low toxicity of Class 3 solvents and excellent rejection of polar impurities.

Reagents & Equipment

-

Crude Material: 5-Bromo-1,4-dimethyl-1H-indazole (Assumed purity >85%).

-

Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).

-

Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, internal temperature probe.

Step-by-Step Procedure

Step 1: Dissolution

-

Charge crude solid into the reactor.

-

Add Ethyl Acetate (3.0 - 4.0 vol) relative to the mass of the crude (e.g., 300-400 mL for 100 g).

-

Heat the mixture to 70°C (Reflux) with moderate stirring (200 RPM).

-

Checkpoint: Ensure complete dissolution. If solids persist, add EtOAc in 0.5 vol increments.

Step 2: Clarification (Optional but Recommended)

-

While hot (65-70°C), filter the solution through a sintered glass funnel or bag filter to remove insoluble inorganic salts (e.g., NaBr/KBr from the methylation step).

-

Rinse the filter with 0.5 vol hot EtOAc. Return filtrate to the reactor.

Step 3: Nucleation & Anti-Solvent Addition

-

Adjust filtrate temperature to 60°C .

-

Slowly charge n-Heptane (2.0 vol) over 20 minutes.

-

Observation: The solution should remain clear or turn slightly hazy (metastable zone).

-

-

Seed the reactor with 0.5 wt% pure seed crystals (if available) to induce controlled nucleation.

-

Hold at 60°C for 30 minutes to allow crystal growth (Ostwald ripening).

Step 4: Controlled Cooling

-

Cool the slurry from 60°C to 20°C over 4 hours (Linear ramp: 10°C/hour).

-

Why? Rapid cooling traps the N2 impurity inside the crystal lattice. Slow cooling ensures high purity.

-

-

Once at 20°C, add remaining n-Heptane (3.0 vol) over 1 hour.

-

Final Solvent Ratio: ~1:1.25 (EtOAc:Heptane).

-

Step 5: Isolation

-

Cool further to 0-5°C and age for 2 hours to maximize yield.

-

Filter the slurry under vacuum.

-

Wash the wet cake with cold (0°C) 1:2 EtOAc/Heptane mixture (2.0 vol).

-

Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Visualization

The following diagrams illustrate the workflow and the decision logic required for process control.

Crystallization Workflow

Figure 1: Standard Operating Procedure (SOP) workflow for the crystallization of 5-Bromo-1,4-dimethyl-1H-indazole.

Impurity Control Logic

Figure 2: Decision tree for in-process quality control. N2 isomer levels dictate the need for reprocessing.

Analytical Controls & Troubleshooting

In-Process Controls (IPC)

-

HPLC: Use a C18 column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Differentiation: The N1 and N2 isomers will have distinct retention times. The N2 isomer is typically more polar and elutes earlier in reverse-phase systems.

-

-

1H NMR (Validation):

-

The chemical shift of the N-methyl group is diagnostic.

-

N1-Methyl: Typically appears around

4.0 ppm. -

N2-Methyl: Typically appears downfield, around

4.1 - 4.2 ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature too high during anti-solvent addition. | Cool solution to <50°C before adding Heptane. Ensure efficient stirring. |

| Low Yield | Too much EtOAc; Final temp not low enough. | Distill off excess EtOAc before cooling. Age at 0°C for longer. |

| High N2 Impurity | Cooling rate too fast (Entrapment). | Re-heat to reflux and cool at 5°C/hour. |

| Colored Product | Oxidation products. | Add activated carbon (Charcoal) during the hot filtration step (Step 2). |

References

-

Indazole Synthesis & Regioselectivity

-

L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[1] WuXi Biology Application Notes.

-

- Myerson, A. S.

-

Specific Indazole Intermediates

-

Compound Data

-

PubChem CID 69079347 (5-Bromo-4-fluoro-1-methyl-1H-indazole analog data for property comparison).

-

Sources

Application Notes & Protocols: Strategic Implementation of 5-Bromo-1,4-dimethyl-1H-indazole in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bioisosteric relationship with indole, featuring an additional nitrogen atom that can act as a hydrogen bond acceptor, provides a critical advantage for modulating target affinity and pharmacokinetic properties.[4] Consequently, indazole derivatives are integral to drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][2][3][5]

The functionalization of the indazole core is paramount for drug discovery, and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out as the premier method for constructing C-C bonds.[6][7][8] This reaction's tolerance of diverse functional groups, coupled with the stability and low toxicity of its organoboron reagents, makes it an indispensable tool for synthesizing complex molecular architectures.[8][9]

This document provides a detailed guide to the application of 5-Bromo-1,4-dimethyl-1H-indazole as a key building block in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide troubleshooting insights to empower researchers in their synthesis of novel indazole-based entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview